molecular formula C16H28O2 B584386 Baimuxinol methyl ether CAS No. 144407-45-4

Baimuxinol methyl ether

Cat. No.: B584386
CAS No.: 144407-45-4
M. Wt: 252.398
InChI Key: XAYJDOLLZRXDPK-VRKREXBASA-N
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Description

Baimuxinol methyl ether is a sesquiterpenoid derivative structurally related to baimuxinol, a compound identified in agarwood (genus Aquilaria) . Agarwood is renowned for its aromatic properties, and this compound contributes to its complex fragrance profile. The methyl ether modification likely enhances its volatility and stability, making it suitable for gas chromatographic analysis. Its natural occurrence in plant resins and role in traditional fragrances underscore its industrial and pharmacological relevance.

Properties

CAS No.

144407-45-4

Molecular Formula

C16H28O2

Molecular Weight

252.398

InChI

InChI=1S/C16H28O2/c1-14(2)12-7-9-15(3)8-5-6-13(11-17-4)16(15,10-12)18-14/h12-13H,5-11H2,1-4H3/t12-,13+,15+,16+/m1/s1

InChI Key

XAYJDOLLZRXDPK-VRKREXBASA-N

SMILES

CC1(C2CCC3(CCCC(C3(C2)O1)COC)C)C

Synonyms

baimuxinol methyl ether

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares baimuxinol methyl ether with structurally or functionally analogous methyl ether derivatives, emphasizing physicochemical properties, biological activities, and applications.

Table 1: Comparative Analysis of Methyl Ether Derivatives

Compound Source/Application Key Biological Activity Molecular Features Reference(s)
This compound Agarwood (Aquilaria spp.) Fragrance component Sesquiterpenoid methyl ether
N-Acetylcolchinol methyl ether (NCME) Synthetic/Pharmaceuticals Antitubulin, cytotoxic Biphenyl-modified colchicine analog
Alternariol methyl ether (AME) Fungal metabolites (e.g., Alternaria) Antioxidant, potential mycotoxin Phenolic methyl ether
Emodin mono methyl ether Medicinal plants (e.g., Polygonum multiflorum) Laxative, antimicrobial Anthraquinone methyl ether
Terpinyl methyl ether Synthetic fragrances Perfumery, flavoring agent Monoterpene methyl ether

Key Findings :

Structural Diversity: this compound belongs to the sesquiterpenoid class, distinct from the biphenyl (NCME), phenolic (AME), and anthraquinone (emodin) backbones of other methyl ethers. This structural variance influences solubility, volatility, and interaction with biological targets.

Biological Activities: Antitubulin Effects: NCME demonstrates potent antitubulin activity, inhibiting microtubule polymerization (IC₅₀ ~1.2 µM) and exhibiting cytotoxicity against cancer cells . This compound’s bioactivity remains unexplored in the provided evidence. Antioxidant Properties: AME from Alternaria fungi shows moderate antioxidant capacity, though its mycotoxin risks limit therapeutic use . Fragrance Utility: Both this compound and terpinyl methyl ether are valued in perfumery for their volatility and stability, with terpinyl derivatives widely used in synthetic flavor formulations .

In contrast, synthetic methyl ethers (e.g., NCME) are well-documented with established spectral libraries .

Safety Profiles: Methyl ethers vary widely in toxicity. For example, bis(chloromethyl)ether (BCME) is carcinogenic , while PPG methyl ethers are deemed safe for cosmetic use . This compound’s safety data is absent in the evidence.

Q & A

Q. What are the recommended laboratory methods for synthesizing and characterizing Baimuxinol methyl ether?

To synthesize this compound, prioritize etherification reactions using methanol and a suitable precursor under acidic or catalytic conditions. For example, palladium-catalyzed protocols (as used for methyl aryl ethers in ) can be adapted. Purify the product via column chromatography or recrystallization, and confirm purity using HPLC (>95% purity threshold). Characterization should include 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) to verify structural integrity. For novel compounds, provide full spectroscopic data and elemental analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow protocols for analogous ethers (e.g., chloromethyl methyl ether in ):

  • Use fume hoods with adequate ventilation to avoid inhalation.
  • Wear nitrile gloves, safety goggles, and impervious lab coats.
  • Store in airtight containers away from oxidizers and heat sources.
  • In case of spills, neutralize with inert adsorbents and dispose as hazardous waste .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Document all experimental parameters (e.g., reaction temperature, stoichiometry, catalyst loading) in the main manuscript, with detailed procedures in supplementary materials (per ). For reproducibility, include raw spectral data (NMR, IR) and chromatograms in supporting files. Cross-validate results with independent replicates and peer-review protocols .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in the hydrolytic stability of this compound under varying pH?

Design pH-dependent hydrolysis experiments using aqueous buffers (e.g., 0.1–12 pH range) at controlled temperatures (25–50°C). Monitor degradation via HPLC or UV-Vis spectroscopy, and calculate rate constants using pseudo-first-order kinetics (as in ’s Table S4). Compare results with computational models (e.g., DFT calculations) to identify degradation pathways. Address discrepancies by standardizing buffer ionic strength and validating analytical methods .

Q. What experimental frameworks are optimal for assessing this compound’s pharmacological activity in vitro?

Use cell-based assays (e.g., receptor-binding studies or cytotoxicity screens) with rigorous controls:

  • Dose-response curves (0.1–100 µM range).
  • Positive/negative controls (e.g., known agonists/antagonists).
  • Statistical validation via ANOVA or non-parametric tests ( ). For mechanism-of-action studies, pair with transcriptomic or proteomic profiling .

Q. How should researchers address conflicting data on this compound’s metabolic fate in preclinical models?

Conduct comparative studies using isotopic labeling (e.g., 14C^{14} \text{C}-labeled compound) to track metabolites via LC-MS. Cross-reference results with in silico metabolic prediction tools (e.g., Meteor Nexus). Publish raw mass spectrometry datasets in open-access repositories to enable independent validation .

Methodological Considerations

  • Data Management : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use electronic lab notebooks (ELNs) and share protocols via platforms like protocols.io .
  • Ethical Compliance : For in vivo studies, follow institutional review board (IRB) guidelines for humane endpoints and sample sizes ().

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